molecular formula C7H12N2O B3247454 trans-6-Amino-cyclohex-3-enecarboxylic acid amide CAS No. 1820580-44-6

trans-6-Amino-cyclohex-3-enecarboxylic acid amide

Cat. No.: B3247454
CAS No.: 1820580-44-6
M. Wt: 140.18 g/mol
InChI Key: JXMUPIBGRUPBHN-PHDIDXHHSA-N
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Description

Structural Context within Cyclohexene (B86901) Derivatives and Cyclic Amino Amides

trans-6-Amino-cyclohex-3-enecarboxylic acid amide belongs to the broad class of cyclohexene derivatives, which are six-membered carbocycles containing one double bond. The cyclohexene ring typically adopts a half-chair conformation to minimize steric and torsional strain. The presence of substituents, such as the amino and carboxamide groups in this compound, influences the conformational equilibrium of the ring.

This compound is also classified as a cyclic amino amide. Cyclic amino acids and their derivatives are of significant interest in medicinal chemistry and materials science. The constrained conformation of the cyclic scaffold, compared to their linear counterparts, can lead to enhanced biological activity and receptor-binding affinity. The amide bond introduces a degree of rigidity and the capacity for hydrogen bonding, which is a crucial aspect in the formation of secondary structures in peptides and the binding of molecules to biological targets.

Significance of the trans Stereoisomer in Chemical Synthesis and Structure

The stereochemistry of a molecule is fundamental to its physical, chemical, and biological properties. In this compound, the amino and carboxamide groups are located on opposite faces of the cyclohexene ring. This trans arrangement has several important implications:

Conformational Stability: The trans configuration generally leads to a more stable diaxial or diequatorial conformation in the chair-like structure of the cyclohexane (B81311) ring, minimizing steric hindrance between the substituents. In the half-chair conformation of cyclohexene, the substituents can occupy pseudo-axial or pseudo-equatorial positions, and the trans arrangement helps to reduce non-bonded interactions.

Reactivity and Selectivity: The defined spatial relationship between the functional groups in the trans isomer can direct the stereochemical outcome of subsequent reactions. This makes it a valuable chiral building block in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical.

Molecular Recognition: The specific three-dimensional shape dictated by the trans stereochemistry is crucial for molecular recognition processes, such as the binding of a molecule to an enzyme or a receptor. The orientation of the amino and amide groups will determine how the molecule can interact with other molecules through hydrogen bonding, electrostatic, and van der Waals interactions. Research on amides derived from trans-cyclohexane-β-amino acids has shown their excellent potential to form gels, a property influenced by the intermolecular hydrogen bonding of the amide groups. chemrxiv.org

Role as a Core Scaffold and Building Block in Complex Molecule Construction

The bifunctional nature and defined stereochemistry of this compound make it an attractive scaffold and building block in the synthesis of more complex molecules. A scaffold, in this context, is a core molecular framework upon which additional functional groups and structural elements can be assembled.

The amino and carboxamide groups can be selectively modified or used as handles for attaching other molecular fragments. For example:

The amino group can undergo acylation, alkylation, or be used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or reduced to an alcohol.

The cyclohexene ring itself can participate in various reactions, such as epoxidation, dihydroxylation, or hydrogenation of the double bond.

While specific examples detailing the use of this compound as a building block are not extensively documented in publicly available literature, the closely related precursor, (rac)-3-cyclohexene-1-carboxylic acid, has been utilized in the synthesis of antiviral nucleoside analogues. nih.gov This suggests the potential of this class of compounds in the development of therapeutic agents. The general strategy involves using the cyclohexene ring as a carbocyclic mimic of the ribose sugar found in natural nucleosides.

Overview of Research Directions and Academic Utility

The academic utility of this compound and related structures lies primarily in their application in synthetic organic chemistry and medicinal chemistry. Current and potential research directions include:

Synthesis of Peptidomimetics: The constrained cyclic structure can be used to mimic the turns and loops of peptides, which are important for their biological activity. By incorporating this scaffold into peptide sequences, researchers can develop peptidomimetics with improved stability towards enzymatic degradation.

Development of Novel Therapeutics: As demonstrated by the use of related cyclohexene derivatives in the synthesis of antiviral agents, this compound could serve as a starting material for new drugs. nih.govnih.gov The functional groups present offer multiple points for diversification to create libraries of compounds for biological screening.

Asymmetric Synthesis: The inherent chirality of the molecule makes it a valuable tool in asymmetric synthesis, either as a chiral starting material or as a component of a chiral auxiliary or ligand for asymmetric catalysis. nih.gov

Materials Science: The ability of related trans-cyclohexane amides to form gels suggests potential applications in the development of new soft materials with tunable properties. chemrxiv.org

While detailed research specifically focused on this compound is limited, its structural features place it at the intersection of several important areas of chemical research, highlighting its potential for future applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6R)-6-aminocyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUPIBGRUPBHN-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Trans 6 Amino Cyclohex 3 Enecarboxylic Acid Amide

Retrosynthetic Analysis of the Amide Structure

A retrosynthetic analysis of trans-6-amino-cyclohex-3-enecarboxylic acid amide reveals a logical disconnection approach. The primary disconnection is at the amide bond, leading to the precursor trans-6-amino-cyclohex-3-enecarboxylic acid and ammonia (B1221849) or a synthetic equivalent. This simplifies the target molecule into a bifunctional cyclohexene (B86901) core.

Further disconnection of the cyclohexene ring itself suggests a plausible construction via a Diels-Alder reaction. wikipedia.orglibretexts.org This powerful cycloaddition reaction would form the six-membered ring with inherent stereochemical control, a crucial aspect for establishing the trans relationship between the amino and carboxylic acid precursor groups. wikipedia.org The dienophile in this proposed synthesis would need to contain a masked carboxylic acid functionality, while the diene would incorporate a precursor to the amino group.

Direct Amidation Routes from trans-6-Amino-cyclohex-3-enecarboxylic Acid

The direct conversion of the carboxylic acid to the primary amide is a key step in the synthesis of the target molecule. This transformation can be achieved through several methods, broadly categorized into coupling reagent-mediated and catalytic approaches.

Coupling Reagent-Mediated Amide Bond Formation

Amide bond formation from a carboxylic acid and an amine is often facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comhepatochem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.com

Coupling Reagent ClassExamplesByproducts
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Ureas (e.g., Dicyclohexylurea)
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphine oxides
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Tetramethylurea

The choice of coupling reagent and reaction conditions is crucial to minimize side reactions, such as racemization if chiral centers are present. hepatochem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress epimerization and improve reaction efficiency. luxembourg-bio.com

Catalytic Amidation Approaches

Catalytic methods for direct amidation are gaining prominence as more sustainable alternatives to stoichiometric coupling reagents, as the only byproduct is water. catalyticamidation.infonih.gov These reactions typically require elevated temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

Boric acid and its derivatives have emerged as effective catalysts for direct amidation. acs.org For instance, ortho-iodo-arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids at room temperature in the presence of molecular sieves to remove water. acs.org The catalytic cycle is thought to involve the formation of an acylborate intermediate. catalyticamidation.info

Other catalytic systems, including those based on silicon, have also been developed. nih.govnih.gov For example, methyltrimethoxysilane (B3422404) (MTM) has been demonstrated as an effective reagent for direct amidation, proceeding through a proposed silyl (B83357) ester intermediate. nih.gov

Convergent and Linear Synthesis Pathways to the Cyclohexene Core

Construction of the Cyclohexene Ring with Stereo- and Regiocontrol

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry and regiochemistry. wikipedia.orgmnstate.edu This [4+2] cycloaddition between a conjugated diene and a dienophile can establish multiple stereocenters in a single step. wikipedia.org The stereochemical outcome is governed by the "endo rule," which dictates the orientation of the dienophile's substituents relative to the diene. libretexts.org

For the synthesis of the trans-6-amino-cyclohex-3-enecarboxylic acid core, a diene bearing a masked amino group and a dienophile with a masked carboxylic acid group would be required. The choice of substituents on both the diene and dienophile is critical for controlling the regioselectivity of the cycloaddition. libretexts.org Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. mnstate.edu

Introduction of the Amino and Carboxylic Acid Precursors

The amino and carboxylic acid functional groups are typically introduced in a protected or masked form to prevent unwanted side reactions during the synthesis. libretexts.orglumenlearning.com The carboxylic acid is a deactivating group, while the amino group is an activating group. khanacademy.org

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be readily introduced and later removed under specific conditions.

The carboxylic acid functionality can be introduced as an ester or another derivative that can be hydrolyzed in a later step. For instance, the use of maleic anhydride (B1165640) as a dienophile in a Diels-Alder reaction introduces a cyclic anhydride which can be subsequently hydrolyzed to a dicarboxylic acid. utahtech.educerritos.edu

Following the construction of the cyclohexene ring, a series of functional group interconversions may be necessary to unmask the amino and carboxylic acid groups and to adjust their oxidation states if needed.

Stereoselective Synthesis of the trans-Configured Amide

The cornerstone of synthesizing this compound lies in the strategic control of stereochemistry throughout the synthetic sequence. Achieving the desired trans relationship between the vicinal amino and carboxamide functionalities on the cyclohexene ring necessitates a deep understanding of diastereoselective reactions.

Control of Diastereoselectivity in Cyclohexene Functionalization

The control of diastereoselectivity in the functionalization of cyclohexene rings is a well-established area of organic synthesis. The stereochemical outcome of reactions on cyclohexene and its derivatives is often dictated by the conformational preferences of the ring and the steric and electronic nature of the substituents and attacking reagents.

In the context of synthesizing trans-1,2-disubstituted cyclohexenes, several strategies can be employed. One common approach involves the diastereoselective addition of nucleophiles to a cyclohexene precursor. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones can lead to the formation of both cis- and trans-3-aminocyclohexanols, with the product ratio being influenced by the reducing agent and reaction conditions. While not a direct synthesis of the target amide, this demonstrates a method to control the stereochemistry of amino- and hydroxyl- groups on a cyclohexane (B81311) ring, which can be analogous to the amino- and carboxamide- groups.

Another strategy involves leveraging the inherent stereochemical biases of the cyclohexene ring. For example, in the synthesis of highly substituted cyclohexanones through cascade Michael–aldol (B89426) reactions, the stereochemistry of the resulting products can be controlled with high diastereoselectivity. nih.gov These reactions often proceed through transition states that favor the formation of the thermodynamically more stable trans product to minimize steric interactions. nih.gov

Resolution and Chiral Separation Techniques (if applicable to the compound)

When a stereoselective synthesis is not feasible or results in a mixture of diastereomers, resolution and chiral separation techniques become crucial for isolating the desired enantiomerically pure compound. For a chiral molecule like this compound, which exists as a pair of enantiomers, these methods are indispensable for obtaining a single enantiomer.

A widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. This technique has been successfully applied to resolve cyclohex-3-ene-1-carboxylic acid, a structural precursor to the target molecule. semanticscholar.org In this process, a chiral resolving agent, such as a chiral phenylethylamine, is reacted with the racemic acid to form a pair of diastereomeric salts. semanticscholar.org Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure carboxylic acid. semanticscholar.org

Similarly, the resolution of trans-1,2-cyclohexanedicarboxylic acid has been achieved using (S)-phenylethylamine as the resolving agent, yielding the trans-(1S,2S)-enantiomer with high enantiomeric excess. nih.gov This principle can be extended to the resolution of trans-6-Amino-cyclohex-3-enecarboxylic acid or its amide derivative, provided a suitable chiral resolving agent can be identified.

Modern chromatographic techniques also offer powerful solutions for chiral separations. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers of various compounds, including amino acids and their derivatives. mst.edu Teicoplanin-based chiral stationary phases, for example, have demonstrated excellent resolution for a wide range of unusual amino acids containing cyclic scaffolds. mst.edu

Separation TechniqueDescriptionApplicability to Target Compound
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form separable diastereomeric salts.Potentially applicable for the resolution of the corresponding carboxylic acid precursor.
Chiral HPLC Chromatographic separation using a chiral stationary phase.Highly likely to be effective for the analytical and preparative separation of the enantiomers.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer.Could be explored, particularly for the hydrolysis of a precursor ester or amide.

Protecting Group Strategies in Synthesis

In the multi-step synthesis of a bifunctional molecule like this compound, the use of protecting groups is essential to prevent unwanted side reactions and to direct the reactivity of the functional groups. springernature.com Both the amino and the carboxylic acid/amide functionalities require protection at different stages of the synthesis.

The choice of protecting groups is critical and is guided by their stability under various reaction conditions and the ease of their selective removal. researchgate.net For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid. Conversely, the Cbz group is stable to acidic conditions and is typically removed by catalytic hydrogenation.

In the synthesis of alkylamides of trans-cyclohexane-β-amino acids, the tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amino functionality. chemrxiv.org

For the carboxylic acid group, esterification is a common protection strategy. Simple alkyl esters (e.g., methyl or ethyl) or benzyl (B1604629) esters can be used. The choice of ester will depend on the desired deprotection conditions. For instance, benzyl esters can be cleaved under mild hydrogenolysis conditions, which are often compatible with other functional groups.

The synthesis of the amide functionality can be achieved through various methods, including the coupling of a protected amino acid with an amine using a coupling agent or by converting a carboxylic acid to an acid chloride followed by reaction with ammonia or an amine. A recent study on cyclohex-3-ene-1-carboxamide (B1296590) derivatives demonstrated their synthesis from the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride. nih.gov

Functional GroupProtecting GroupCommon Introduction ReagentCommon Removal Conditions
Amino Group tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateH₂, Pd/C
Carboxylic Acid Methyl EsterMethanol, Acid catalystBase or acid hydrolysis
Benzyl EsterBenzyl alcohol, Acid catalystH₂, Pd/C

Development of Scalable and Efficient Synthetic Protocols

The transition from a laboratory-scale synthesis to a scalable and efficient industrial process presents a unique set of challenges. For a compound like this compound, developing a scalable protocol would involve optimizing reaction conditions, minimizing the number of synthetic steps, using cost-effective and readily available starting materials, and ensuring the process is safe and environmentally benign.

While a specific scalable synthesis for the target molecule has not been detailed in the available literature, insights can be drawn from scalable syntheses of structurally related compounds. For example, a scalable synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) has been developed, which involves the isomerization of a dimethyl 1,4-cyclohexanedicarboxylate precursor to favor the trans isomer. researchgate.net This highlights the importance of establishing the desired stereochemistry early in the synthetic sequence to maximize yield and simplify purification. researchgate.net

A convenient and scalable approach to N-protected δ,δ-spirosubstituted δ-amino acids has also been reported, utilizing a Petasis reaction followed by cross-metathesis. chemrxiv.org This protocol is noted for being robust, economically efficient, and avoiding tedious purification steps, with scalability demonstrated up to 40 grams. chemrxiv.org Such strategies, which combine multiple transformations in a single pot or use robust and high-yielding reactions, are key to developing efficient and scalable syntheses.

Future development of a scalable synthesis for this compound would likely focus on a convergent synthetic route, where the cyclohexene core with the correct stereochemistry is prepared and then functionalized to introduce the amino and carboxamide groups. The use of catalytic methods, such as diastereodivergent hydroalkylation of methylenecyclohexanes, could also provide a versatile and efficient means to access various isomers of disubstituted cyclohexanes. researchgate.net

Chemical Reactivity and Derivatization of Trans 6 Amino Cyclohex 3 Enecarboxylic Acid Amide

Reactions at the Amine Functionality

The primary amine group in trans-6-Amino-cyclohex-3-enecarboxylic acid amide is a nucleophilic center and a site of basicity, making it susceptible to a variety of chemical reactions. These reactions allow for the introduction of diverse substituents, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and Acylation Reactions

The nucleophilic nature of the primary amine facilitates both N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

N-Alkylation involves the formation of a new carbon-nitrogen bond by the reaction of the amine with an alkylating agent, typically an alkyl halide or a species that can generate a carbocation. The reaction proceeds via a nucleophilic substitution mechanism. For primary amines, the reaction can proceed to give mono-, di-, and even tri-alkylated products, with the degree of alkylation controllable by the reaction conditions and stoichiometry of the reagents. A general method for the N-alkylation of amines involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. This method is highly atom-efficient, producing water as the only byproduct.

Reactant Reagent Catalyst Product
This compoundR-X (Alkyl halide)Basetrans-6-(Alkylamino)-cyclohex-3-enecarboxylic acid amide
This compoundR-OH (Alcohol)Ru complextrans-6-(Alkylamino)-cyclohex-3-enecarboxylic acid amide

N-Acylation is the process of introducing an acyl group (R-C=O) to the amine. This is a widely used reaction for the synthesis of amides. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. The reaction of an amine with an acid chloride or anhydride (B1165640) is typically rapid and exothermic. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often employed to facilitate the formation of the amide bond. N-acylation is a robust and high-yielding reaction, crucial in peptide synthesis and the modification of bioactive molecules.

Reactant Acylating Agent Conditions Product
This compoundR-COCl (Acid chloride)Base (e.g., pyridine)trans-6-(Acylamino)-cyclohex-3-enecarboxylic acid amide
This compound(RCO)₂O (Acid anhydride)Basetrans-6-(Acylamino)-cyclohex-3-enecarboxylic acid amide
This compoundR-COOH (Carboxylic acid)DCC, DMAPtrans-6-(Acylamino)-cyclohex-3-enecarboxylic acid amide

Amine-Based Cyclization Reactions

The bifunctional nature of this compound, possessing both an amine and an amide group, as well as a double bond, presents opportunities for intramolecular cyclization reactions to form heterocyclic structures. These reactions can be triggered by various reagents and conditions, leading to the formation of bicyclic or spirocyclic systems. For instance, activation of the double bond by an electrophile could be followed by an intramolecular attack of the amine nitrogen. Similarly, reactions that involve both the amine and the amide functionalities can lead to the formation of cyclic ureas or other heterocyclic systems, depending on the reagent used.

Formation of Schiff Bases and Imines

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is typically reversible and can be catalyzed by either acid or base. These imine derivatives are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in various C-N bond-forming reactions. The reaction is general for a wide range of aldehydes and ketones. wjpsonline.com

Reactant Carbonyl Compound Conditions Product
This compoundR-CHO (Aldehyde)Acid or Base catalysttrans-6-(Alkylideneamino)-cyclohex-3-enecarboxylic acid amide
This compoundR₂C=O (Ketone)Acid or Base catalysttrans-6-(Alkylideneamino)-cyclohex-3-enecarboxylic acid amide

Reactions at the Amide Functionality

The primary amide group in this compound is generally less reactive than the primary amine. However, it can undergo several important transformations, including N-substitution and hydrolysis, which expand the synthetic utility of this scaffold.

N-Substitutions and Modifications of the Primary Amide

While direct N-alkylation of primary amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine, several methods have been developed to achieve this transformation. These methods often involve the use of strong bases to deprotonate the amide, followed by reaction with an alkylating agent. Catalytic methods for the N-alkylation of amides with alcohols have also been reported. These reactions provide a route to secondary and tertiary amides.

Reactant Reagent Conditions Product
This compoundR-X (Alkyl halide)Strong base (e.g., NaH)trans-6-Amino-cyclohex-3-ene-N-alkylcarboxamide
This compoundR-OH (Alcohol)Catalysttrans-6-Amino-cyclohex-3-ene-N-alkylcarboxamide

Hydrolysis and Related Transformations

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. Under acidic conditions, the liberated amine is protonated to form an ammonium (B1175870) salt. khanacademy.orgyoutube.com

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group, making this step often the rate-determining one. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. youtube.com

Reactant Conditions Products
This compoundH₃O⁺, Heattrans-6-Amino-cyclohex-3-enecarboxylic acid + NH₄⁺
This compoundOH⁻, Heattrans-6-Amino-cyclohex-3-enecarboxylate + NH₃

Stereochemical Influence on Reaction Outcomes

The pre-existing stereocenters at positions 1 and 6 of the cyclohexene (B86901) ring in this compound are expected to exert a significant influence on the stereochemical outcome of reactions at the double bond. The amino and amide groups can direct the approach of incoming reagents through steric hindrance or through electronic interactions, such as hydrogen bonding. psiberg.com

In electrophilic additions, the formation of intermediates like the halonium or bromonium ion can occur on either face of the double bond. However, the subsequent nucleophilic attack is likely to occur from the less hindered face, leading to a diastereoselective outcome. Similarly, in catalytic hydrogenation, the alkene will adsorb onto the catalyst surface from the less sterically encumbered side, leading to the delivery of hydrogen atoms from that face. psiberg.com The trans relationship of the amino and amide groups may lead to a preferred conformation of the ring, which in turn could favor the formation of one diastereomer over another.

Synthesis of Structurally Modified Analogs and Derivatives

For instance, the amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The amide functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide derivatives. The reactivity of the double bond, as discussed in section 3.3, provides a pathway to a variety of saturated and functionalized cyclohexane (B81311) derivatives.

Furthermore, the synthesis of analogs can start from different precursors. For example, the catalytic hydrogenation of 4-aminobenzoic acid derivatives has been shown to produce trans-4-amino-1-cyclohexanecarboxylic acids. google.com Similar strategies could potentially be adapted to synthesize derivatives of the target compound. The coupling of carboxylic acids with amines using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is a widely used method for amide bond formation and could be employed in the synthesis of various amide derivatives. ajchem-a.com

Despite a comprehensive search for scientific literature and data, detailed experimental information required to construct an in-depth article on the structural and spectroscopic analysis of "this compound" is not publicly available.

Extensive searches were conducted to locate specific research findings on the Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray crystallography of this particular compound. These inquiries did not yield any publications containing the specific 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC), conformational analysis via coupling constants and NOE experiments, VCD/ECD spectra for chiral conformation analysis, or X-ray diffraction data for solid-state structure determination.

One supplier of the related compound, trans-6-Amino-cyclohex-3-enecarboxylic acid, explicitly states that analytical data is not collected for this chemical. sigmaaldrich.com This indicates that detailed structural characterization of this and closely related compounds like its amide derivative may not have been a subject of published academic or industrial research.

While general principles and applications of the requested spectroscopic techniques are well-documented for other molecules, including structurally similar compounds, the strict adherence to the provided outline, which requires a focus solely on "this compound," cannot be fulfilled without specific data for this molecule. The generation of the requested data tables and detailed research findings is therefore not possible at this time.

Structural Characterization and Advanced Spectroscopic Analysis in Research

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For trans-6-Amino-cyclohex-3-enecarboxylic acid amide (C₇H₁₂N₂O), the molecular weight is 140.18 g/mol . In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragment ions are detected.

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pattern can be predicted based on the known fragmentation behaviors of cyclic amides, amines, and cyclohexene (B86901) derivatives. The initial ionization would produce a molecular ion peak at m/z 140.

Subsequent fragmentation would likely proceed through several pathways:

Cleavage of the amide bond: A common fragmentation pathway for amides is the cleavage of the N-CO bond. This would result in the loss of the neutral amine or lactam and the formation of an acylium cation.

Loss of the amino group: Alpha-cleavage adjacent to the amino group is a characteristic fragmentation for amines. This would involve the loss of an NH₂ radical, leading to a fragment ion.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes. This would cleave the ring into two smaller fragments.

Loss of small neutral molecules: The fragmentation pattern may also show peaks corresponding to the loss of small, stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO).

A detailed analysis of the fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity and structural features of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Plausible Origin
140[C₇H₁₂N₂O]⁺Molecular Ion
123[C₇H₁₁NO]⁺Loss of NH₃
112[C₆H₈N₂]⁺Loss of CO
96[C₆H₁₀N]⁺Cleavage adjacent to amide
82[C₅H₆N]⁺Retro-Diels-Alder fragmentation
44[C₂H₆N]⁺Cleavage of the amide group

Note: This data is predictive and based on general fragmentation principles. Actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique vibrational spectrum.

For this compound, the key functional groups are the primary amide (-CONH₂), the primary amine (-NH₂), the carbon-carbon double bond within the cyclohexene ring (C=C), and the saturated carbon-hydrogen bonds (C-H).

Infrared (IR) Spectroscopy:

N-H Stretching: The primary amide and amine groups will exhibit characteristic N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amides typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C=O Stretching (Amide I band): A strong absorption band, known as the Amide I band, is expected between 1630 and 1695 cm⁻¹ due to the C=O stretching vibration of the amide group.

N-H Bending (Amide II band): The N-H bending vibration of the primary amide, or the Amide II band, typically appears in the range of 1590-1650 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring is expected to produce a medium to weak absorption band around 1640-1680 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the sp² and sp³ hybridized carbons will appear in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy.

C=C Stretching: The C=C bond in the cyclohexene ring is expected to show a strong and sharp signal in the Raman spectrum, as it is a non-polar bond.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations, which may be weak or absent in the IR spectrum. This can be useful for analyzing the vibrations of the cyclohexene ring.

The combination of IR and Raman spectroscopy allows for a comprehensive identification and confirmation of the functional groups present in this compound, thereby corroborating its proposed structure.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Wave Number (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3400-3500N-H Asymmetric StretchPrimary Amine/AmideMedium
3300-3400N-H Symmetric StretchPrimary Amine/AmideMedium
3000-3100C-H StretchC=C-H (Alkene)Medium
2850-3000C-H StretchC-H (Alkane)Strong
1630-1695C=O Stretch (Amide I)AmideStrong
1640-1680C=C StretchAlkeneMedium-Weak
1590-1650N-H Bend (Amide II)AmideMedium

Note: This data is predictive and based on established group frequencies. Actual experimental data may vary.

Table 3: Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3000-3100C-H StretchC=C-H (Alkene)Medium
2850-3000C-H StretchC-H (Alkane)Strong
1640-1680C=C StretchAlkeneStrong
1400-1450CH₂ ScissoringAlkaneMedium
1200-1300C-N StretchAmine/AmideMedium

Note: This data is predictive and based on typical Raman shifts for the respective functional groups. Actual experimental data may vary.

Computational and Theoretical Studies of Trans 6 Amino Cyclohex 3 Enecarboxylic Acid Amide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, often with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or def2-TZVP, would be performed to locate the lowest energy conformation of trans-6-Amino-cyclohex-3-enecarboxylic acid amide. arxiv.org These calculations would reveal precise bond lengths, bond angles, and dihedral angles.

For a substituted cyclohexene (B86901) ring, the preferred conformation is typically a half-chair. The geometry optimization would determine the energetic preference for the amino and carboxamide substituents to be in pseudo-axial or pseudo-equatorial positions. Analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions. rsc.org Natural Bond Orbital (NBO) analysis could also be performed to understand charge distribution, atomic hybridization, and intramolecular interactions like hydrogen bonding. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Cyclohexanone Ring

Parameter Calculated Value Experimental Value
C-C-C bond angle (benzene rings) 118.8–120.7° 118.9–120.6°
O-H intramolecular distance 2.026 Å 2.068 Å
C-O-H bond angle 99.6° 95.6°

Data is for 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone and is illustrative of the type of data obtained from DFT calculations. mdpi.com

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. ivanmr.comivanmr.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical predictions of these shifts for different possible conformations can help in assigning the signals in an experimental spectrum.

Vibrational Circular Dichroism (VCD) is another spectroscopic technique that is highly sensitive to the stereochemistry of a molecule. DFT calculations can simulate the VCD spectrum, and by comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral molecule can be determined. This would be particularly useful for confirming the stereochemistry of the amino and amide groups on the cyclohexene ring.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Chromene Derivative

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C2 159.2 162.8
C3 58.6 63.4
C4 115.9 119.2
C4a 154.2 158.7
C5 36.1 39.5

This data for a pyrano-chromene derivative illustrates the typical accuracy of DFT in predicting NMR chemical shifts. rsc.org

DFT is an invaluable tool for studying reaction mechanisms. researchgate.netmdpi.com For this compound, one could investigate mechanisms of its formation, for example, through a cyclization reaction of a linear precursor. researchgate.netacs.org DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.orggithub.io

By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. youtube.com This provides a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a found transition state correctly connects the reactants and products on the reaction pathway. github.io Such studies could, for instance, elucidate the mechanism of amide formation from a corresponding carboxylic acid and amine.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape. For this compound, MD simulations would reveal the different conformations the molecule can adopt in solution and the transitions between them. nih.gov This is particularly important for flexible molecules like substituted cyclohexenes, which can undergo ring-flipping and other conformational changes. The results of MD simulations can be used to calculate the relative populations of different conformers based on the Boltzmann distribution.

Force Field Development and Validation for Cyclohexene Amide Systems

MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. nih.gov While general force fields like the General AMBER Force Field (GAFF) acs.org and the CHARMM General Force Field (CGenFF) nih.gov exist for small organic molecules, their accuracy for a specific molecule like this compound may need to be validated or refined.

The process of force field development involves parameterizing bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. ethz.ch This is often done by fitting to high-level quantum mechanical data (from DFT or other methods) and experimental data (e.g., thermodynamic properties of similar compounds). ethz.ch Validation involves testing the force field's ability to reproduce known experimental properties, such as densities, heats of vaporization, or conformational preferences. nih.govresearchgate.net For cyclohexene amide systems, particular attention would be paid to the torsional parameters governing the ring conformation and the rotation around the amide bond.

Stereochemical Energetics and Configurational Stability

The stereochemistry of this compound is a key determinant of its properties. The "trans" designation indicates that the amino and amide groups are on opposite sides of the ring. Within this configuration, there are still different conformational possibilities, primarily related to whether the substituents are in pseudo-axial or pseudo-equatorial positions.

Computational methods can be used to determine the relative energies of these different conformations. libretexts.orgsapub.org For disubstituted cyclohexanes, it is well-established that conformations with bulky substituents in equatorial positions are generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. mvpsvktcollege.ac.inscribd.comkhanacademy.org DFT calculations can provide precise energy differences between the various chair and boat-like conformations of the cyclohexene ring with its substituents in different positions. This allows for the prediction of the most stable conformer and the equilibrium populations of all significant conformers at a given temperature.

Table 3: Steric Strain Energies for Axial Substituents on a Cyclohexane (B81311) Ring

Substituent 1,3-Diaxial Strain (kcal/mol)
-CH₃ 1.7
-OH 0.9
-NH₂ 1.7
-COOH 1.4

This table provides a general indication of the energetic cost of placing substituents in an axial position on a cyclohexane ring, which is a key factor in determining conformational stability.

Advanced Applications and Research Directions in Organic Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The asymmetric synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, or synthons, are essential starting materials that introduce stereocenters into a target molecule, guiding the formation of the desired stereoisomer. nih.gov Cyclic β-amino acids, in particular, are valuable intermediates for synthesizing a wide range of biologically active alkaloids and conformationally constrained peptides. thieme-connect.comresearchgate.net

trans-6-Amino-cyclohex-3-enecarboxylic acid amide is well-suited to function as a versatile chiral building block. Its inherent chirality, stemming from the two stereocenters on the cyclohexane (B81311) ring, provides a rigid scaffold for subsequent chemical transformations. The primary amine, amide, and alkene groups offer distinct points for functionalization, allowing for the controlled, stepwise construction of complex molecular architectures. For instance, the amine can be selectively acylated, alkylated, or used in reductive amination, while the amide can be hydrolyzed or modified. The double bond is amenable to various addition reactions, such as hydrogenation, epoxidation, or dihydroxylation, which can introduce new stereocenters with high diastereoselectivity, influenced by the existing substituents.

Table 1: Structural Features of this compound as a Chiral Building Block
FeatureDescriptionSynthetic Potential
Rigid Cyclic Scaffold The cyclohexene (B86901) ring restricts conformational freedom, providing a predictable three-dimensional structure.Enables high stereocontrol in reactions at or adjacent to the ring. Useful for creating constrained peptide mimics. thieme-connect.com
trans-Stereochemistry The amine and carboxamide groups are on opposite faces of the ring, leading to specific spatial orientations.Directs the approach of reagents, influencing the stereochemical outcome of subsequent reactions.
Primary Amine Group A nucleophilic and basic functional group.Allows for N-acylation, N-alkylation, and formation of imines, serving as a handle for chain extension or cyclization.
Primary Amide Group A stable, hydrogen-bonding functional group.Can be used as a directing group, can be hydrolyzed to the corresponding carboxylic acid, or can be reduced to an amine.
Alkene Moiety A reactive C=C double bond within the ring.Site for stereoselective transformations like hydrogenation, epoxidation, dihydroxylation, or metathesis reactions. nih.gov

Exploration in Organocatalysis and Metal-Catalyzed Transformations

The development of small-molecule organocatalysts has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional catalysis. researchgate.net Amino acids and their simple derivatives, especially amides, have been successfully employed as bifunctional catalysts that can activate both nucleophiles and electrophiles simultaneously. mdpi.com Furthermore, the amine and amide functionalities can serve as ligands for transition metals, opening avenues in metal-catalyzed transformations. acs.orgnih.gov

Design of this compound Derivatives as Organocatalysts

Primary amino amides are effective organocatalysts for a variety of C-C bond-forming reactions, such as aldol (B89426) and Michael additions. mdpi.com The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the catalyst's primary amine and a carbonyl substrate. Simultaneously, the amide N-H group can act as a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. mdpi.comnih.gov

Derivatives of this compound could be designed to optimize catalytic activity and selectivity. For example, attaching bulky substituents to the amide nitrogen could enhance facial shielding of the enamine intermediate, thereby increasing enantioselectivity. openrepository.com Altering the electronic properties of these substituents could also fine-tune the acidity of the amide N-H, affecting its hydrogen-bonding strength. The rigid cyclohexene backbone is advantageous as it pre-organizes the catalytic groups, potentially leading to highly ordered transition states and superior stereochemical control compared to more flexible acyclic catalysts.

Table 2: Proposed Derivatives for Organocatalysis
Derivative TypeModification SitePotential Catalytic Application
N-Aryl/Alkyl Amides Amide NitrogenTune steric hindrance and electronic properties to improve enantioselectivity in aldol or Michael reactions. mdpi.com
Secondary Amines (N-alkylation) Primary Amine NitrogenCreate catalysts for iminium-ion-mediated reactions (e.g., Diels-Alder, Friedel-Crafts).
Thiourea or Squaramide Derivatives Primary Amine NitrogenIntroduce strong hydrogen-bond donating groups to enhance electrophile activation in conjugate additions. researchgate.net
Coordination Complexes Amine and Amide OxygenServe as a chiral ligand for transition metals (e.g., Cu(II), Ni(II)) in asymmetric alkylation or C-H amination reactions. nih.govacs.org

Mechanistic Studies of Catalytic Activity

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. acs.org For organocatalysis mediated by amino amide derivatives, the mechanism is generally believed to proceed through a bifunctional activation pathway. mdpi.com

In a typical aldol reaction, the primary amine of the catalyst condenses with a ketone to form an enamine. The amide N-H proton then forms a hydrogen bond with the carbonyl oxygen of the aldehyde (the electrophile). This interaction not only activates the aldehyde but also holds it in a specific orientation within a chiral transition state. mdpi.comrsc.org The rigid framework of a catalyst derived from this compound would lock the relative positions of the enamine and the hydrogen-bonding site, minimizing conformational ambiguity and potentially leading to high levels of stereoselectivity.

Mechanistic investigations for such a catalyst would involve a combination of experimental and computational methods. Kinetic studies could elucidate the rate-determining step, while spectroscopic techniques (e.g., in-situ IR, NMR) could help identify key intermediates like the enamine. researchgate.net Computational studies, particularly Density Functional Theory (DFT), would be invaluable for modeling the transition state structures, rationalizing the observed stereochemical outcomes, and predicting the effects of structural modifications on catalyst performance. nih.gov

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry focuses on the design of complex, ordered systems held together by non-covalent interactions, such as hydrogen bonding. nih.gov Cyclic peptides and amino acid derivatives are exceptional building blocks for supramolecular assembly because their rigid structures and well-defined hydrogen-bonding motifs facilitate the formation of predictable, higher-order architectures like nanotubes, nanofibers, and sheets. acs.orgnih.govrsc.org

Design of Hydrogen-Bonded Assemblies

This compound possesses multiple sites for hydrogen bonding: the primary amine (two donor sites), the amide N-H (one donor site), and the amide carbonyl oxygen (two acceptor sites). This array of donors and acceptors can drive self-assembly into well-defined supramolecular polymers. rsc.org

The trans arrangement of the functional groups on the cyclohexane ring is particularly significant. It positions the amine and amide groups on opposite sides of the molecule's plane. This geometry could promote the formation of extended, sheet-like structures, where molecules link via intermolecular N-H···O=C hydrogen bonds, similar to the β-sheet structures observed in peptides. nih.gov The amide-to-amide hydrogen bond is a particularly robust and directional interaction that often leads to the formation of infinite chains or tapes. researchgate.net The primary amine groups, meanwhile, could form secondary hydrogen bonds that link these primary tapes into larger 2D or 3D networks.

Table 3: Hydrogen Bonding Capabilities for Supramolecular Assembly
Functional GroupH-Bond RolePotential Supramolecular Motif
Amide N-H DonorForms strong, directional N-H···O=C bonds, leading to the formation of 1D tapes or chains. researchgate.net
Amide C=O Acceptor
Amine N-H DonorCan form N-H···O or N-H···N bonds, cross-linking the primary 1D chains into 2D sheets or 3D networks. researchgate.net

Investigation of Self-Assembly Processes

The process by which individual molecules organize into larger structures is fundamental to designing functional materials. rsc.org For derivatives of trans-cyclohexane-β-amino acids, self-assembly into gels has been observed, driven by intermolecular hydrogen bonding between amide groups. chemrxiv.org It has been noted that the carbocyclic ring acts as a platform that orients the functional groups in precise ways to facilitate molecular stacking. chemrxiv.org

The self-assembly of this compound would likely be initiated by the formation of strong amide-amide hydrogen bonds. The conformational rigidity of the cyclohexene ring would ensure that these interactions are propagated in a regular, repeating fashion, leading to ordered aggregates. The nature of the resulting supramolecular structure (e.g., fibers, sheets, or vesicles) could be controlled by external factors such as solvent, concentration, and temperature. researchgate.net For example, in nonpolar solvents, hydrogen bonding would be the dominant driving force, favoring the formation of extended fibrous networks. In aqueous environments, hydrophobic interactions involving the cyclohexene ring could also play a significant role in directing the assembly process. nih.gov The investigation of these processes would employ techniques such as transmission electron microscopy (TEM) to visualize the resulting nanostructures, spectroscopy (FTIR, CD) to confirm the presence of intermolecular hydrogen bonding, and rheology to characterize the mechanical properties of any resulting gels or materials. researchgate.net

Role in the Synthesis of Non-Natural Amino Acid and Peptide Analogs: Structural and Synthetic Challenges

The incorporation of conformationally restricted amino acids into peptide chains is a well-established strategy for influencing secondary structure and enhancing biological activity and stability. The this compound, as a cyclic β-amino acid analog, offers the potential to create novel peptide structures with constrained geometries. However, its integration into peptide synthesis presents notable structural and synthetic hurdles.

Structural Challenges: The rigid cyclohexene ring of this compound significantly limits the conformational freedom of the peptide backbone. This rigidity can be advantageous for inducing specific secondary structures like turns or helices. For instance, studies on peptides containing similar cyclic β-amino acids, such as trihydroxylated cyclohexane β-amino acids derived from shikimic acid, have shown that these residues can induce a stable 14-helix secondary structure. rsc.orgchemrxiv.org The trans configuration of the amino and carboxylic groups on the cyclohexane ring further dictates the spatial orientation of the peptide chain, influencing intermolecular and intramolecular interactions. However, this conformational rigidity can also be a challenge, as improper orientation may hinder the desired biological interactions. The presence of the double bond in the cyclohexene ring introduces a planar element, which further constrains the geometry and can be exploited for specific molecular recognition.

Synthetic Challenges: The synthesis of peptides incorporating this compound is not without its difficulties. A primary challenge in solid-phase peptide synthesis (SPPS) is the potential for aggregation of the growing peptide chain, particularly with hydrophobic or structurally complex amino acids. mblintl.comamericanpeptidesociety.orgnih.gov The rigid and somewhat bulky nature of the cyclohexene ring could contribute to such aggregation, leading to incomplete reactions and reduced yields.

Furthermore, the reactivity of the amino group can be influenced by the cyclic structure, potentially requiring modified coupling conditions to ensure efficient amide bond formation. The choice of protecting groups for the amine and any other functional groups on the scaffold is critical to avoid side reactions. Racemization at the α-carbon during activation and coupling is a persistent challenge in peptide synthesis, and the unique stereochemistry of this cyclic amino acid analog requires careful control of reaction conditions to maintain chiral integrity. americanpeptidesociety.org

Challenge CategorySpecific ChallengePotential Mitigation Strategies
Structural Inducing desired vs. undesired secondary structuresComputational modeling to predict peptide conformation prior to synthesis.
Steric hindrance from the bulky cyclic scaffoldUse of flexible linkers or strategic placement within the peptide sequence.
Synthetic Peptide chain aggregation during SPPSUse of chaotropic salts, elevated temperatures, or specialized solvents. researchgate.net
Incomplete coupling reactionsOptimization of coupling reagents, reaction times, and temperature.
Racemization during activation and couplingUse of racemization-suppressing additives and careful control of base concentration. americanpeptidesociety.org
Solubility issues of the protected amino acidModification of protecting groups to enhance solubility in standard SPPS solvents.

Applications in Materials Science as a Monomer or Scaffold for Polymer Design

The presence of both an amino and a carboxamide group makes this compound a promising candidate as a monomer for the synthesis of polyamides. Polyamides are a class of polymers known for their excellent thermal and mechanical properties, which stem from the strong hydrogen bonding between amide linkages in the polymer chains. libretexts.orgstudymind.co.ukscience-revision.co.uk

The direct polycondensation of monomers containing both amine and carboxylic acid functionalities is a common method for polyamide synthesis. nih.govlibretexts.org In this regard, this compound could potentially undergo self-condensation to form a polyamide. The polymerization would result in a polymer with the cyclohexene rings integrated into the main chain, which could impart unique properties to the resulting material. The rigidity of the cyclic monomer would likely lead to a polymer with a high glass transition temperature and good thermal stability.

The unsaturation in the cyclohexene ring offers a site for post-polymerization modification. This functionality could be exploited to introduce cross-linking for improved mechanical strength or to attach other functional groups to tailor the polymer's properties for specific applications, such as in functional coatings or advanced composites. The use of functionalized cyclic monomers, such as those based on cyclohexene oxide, has been explored for the synthesis of polymers with tunable properties. researchgate.net

As a scaffold, this compound could be used to create well-defined, three-dimensional polymer architectures. By functionalizing the amino and carboxyl groups with different polymer chains, it would be possible to create graft or star polymers with a rigid cyclic core. Such structures are of interest in applications like drug delivery and nanotechnology, where precise control over the molecular architecture is crucial.

Application AreaPotential Role of the CompoundAnticipated Polymer Properties
Polyamide Synthesis Monomer for step-growth polymerizationHigh thermal stability, rigidity, potential for high tensile strength.
Functional Polymers Monomer with a site for post-polymerization modificationTunable surface properties, cross-linkable for enhanced mechanical properties.
Polymer Scaffolds Core unit for the synthesis of graft or star polymersWell-defined three-dimensional architecture, potential for creating nanopatterned materials.
Biomaterials Component of biodegradable or biocompatible polymersThe amino acid-like structure could impart biocompatibility.

Conclusion and Future Perspectives in Trans 6 Amino Cyclohex 3 Enecarboxylic Acid Amide Research

Summary of Key Synthetic Achievements and Structural Insights

Currently, there is a notable absence of published, peer-reviewed methods detailing the specific synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid amide. While general strategies for the synthesis of related aminocyclohexane derivatives and carboxamides exist, dedicated studies focusing on achieving the trans stereochemistry and the amide functionality in this specific scaffold have not been reported. For instance, synthetic routes often focus on the corresponding carboxylic acid, trans-6-Amino-cyclohex-3-enecarboxylic acid, which serves as a potential precursor. The conversion of the carboxylic acid to the primary amide is a standard chemical transformation, yet specific conditions and yields for this particular substrate are not documented.

Similarly, detailed structural insights, such as those obtained from X-ray crystallography or advanced NMR spectroscopy, are not available in the public domain for this compound. Such studies would be crucial for confirming the trans configuration of the amino and carboxamide groups on the cyclohexene (B86901) ring and for understanding its conformational preferences.

Identification of Remaining Challenges in Chemical Synthesis and Derivatization

The primary challenge in the chemical synthesis of this compound is the development of a stereoselective route that favors the trans isomer over the corresponding cis isomer. Controlling the stereochemistry in cyclic systems can be complex, often requiring carefully chosen reagents and reaction conditions. The development of an efficient and scalable synthesis remains a fundamental hurdle.

Furthermore, the derivatization of this compound presents another set of challenges. The presence of three distinct functional groups—the amine, the amide, and the alkene—offers multiple sites for chemical modification. However, achieving selective derivatization at one site without affecting the others would require the use of protecting group strategies, adding to the complexity and length of any synthetic sequence. The reactivity of the alkene in the cyclohexene ring also needs to be considered, as it could undergo undesired side reactions under certain conditions.

Emerging Areas for Fundamental Research

Once the compound is accessible, its unique structural features could be explored. The rigid cyclohexene backbone combined with the hydrogen-bonding capabilities of the amino and amide groups could lead to interesting self-assembly properties or its use as a scaffold in medicinal chemistry. Investigating its coordination chemistry with various metal ions could also unveil novel catalytic or material science applications.

Potential for Interdisciplinary Contributions in Pure Chemical Sciences

The study of this compound holds potential for contributions across various sub-disciplines of chemistry. In the realm of supramolecular chemistry , the molecule's ability to form defined hydrogen-bonding networks could be explored for the rational design of new materials, such as organogels or crystalline frameworks.

In catalysis , chiral versions of this compound could be synthesized and evaluated as ligands for asymmetric catalysis, where the defined spatial arrangement of the functional groups could induce high levels of stereocontrol in chemical reactions.

Finally, in the field of chemical biology , should the compound or its derivatives exhibit any biological activity, it could serve as a starting point for the development of new therapeutic agents. Its constrained conformation could mimic or disrupt biological recognition processes. However, without any foundational research, these potential applications remain speculative and highlight the need for initial, exploratory studies on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-6-Amino-cyclohex-3-enecarboxylic acid amide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling the carboxylic acid moiety of trans-6-Amino-cyclohex-3-enecarboxylic acid with an appropriate amine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Reaction optimization includes controlling temperature (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios of reagents to minimize side reactions like racemization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the amide product .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the cyclohexene ring geometry (trans configuration) and amide bond formation. Key signals include deshielded protons adjacent to the amino group (δ 2.5–3.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides exact mass verification, distinguishing isotopic patterns for molecular formula validation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with polar stationary phases (e.g., silica gel) and mixed solvents (e.g., methanol/chloroform) is standard. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water gradients can resolve closely related impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different cell lines?

  • Methodology :

  • Dose-Response Curves : Use standardized assays (e.g., MTT or SRB) across multiple cell lines (e.g., HeLa, K562) to assess IC50_{50} variability.
  • Mechanistic Studies : Investigate differential expression of target receptors (e.g., cannabinoid or kinase receptors) via qPCR or Western blotting to explain cell-specific responses .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

  • Methodology :

  • Derivatization : Synthesize analogs with modifications to the cyclohexene ring (e.g., halogenation) or amide substituents (e.g., aryl vs. alkyl groups).
  • Biological Screening : Test derivatives against cancer cell lines (e.g., K562/A02 for multidrug resistance) to identify pharmacophores. For example, piperazine-containing analogs show enhanced activity due to improved solubility and target interactions .

Q. How can computational modeling techniques predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., cannabinoid receptors). Focus on hydrogen bonding between the amide group and active-site residues.
  • MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., solvated lipid bilayers) to prioritize candidates for synthesis .

Q. What experimental approaches validate the stereochemical integrity of this compound during synthesis?

  • Methodology :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers and confirm enantiopurity.
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign the trans configuration of the cyclohexene ring .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-6-Amino-cyclohex-3-enecarboxylic acid amide
Reactant of Route 2
trans-6-Amino-cyclohex-3-enecarboxylic acid amide

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